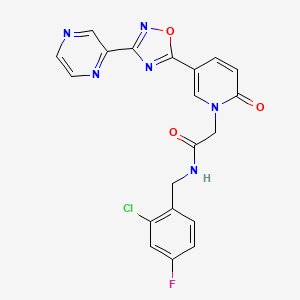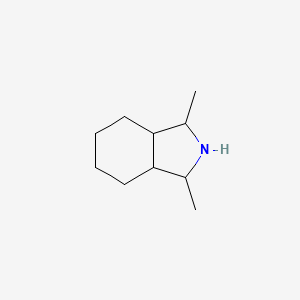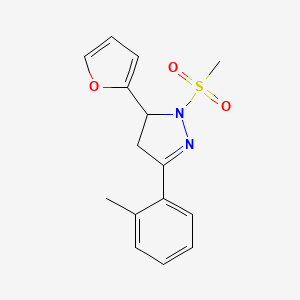![molecular formula C21H17ClN4O3 B2367290 N-(4-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921535-14-0](/img/structure/B2367290.png)
N-(4-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a compound that belongs to the pyrimidine class of compounds . Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are integral parts of DNA and RNA and have diverse pharmacological properties .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrimidine ring . The process is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrimidine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms . The compound also contains various functional groups, including a carboxamide group .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Agents
- Synthesized N-(4-chlorophenyl) derivatives have been studied for their potential as biological agents. These compounds showed significant inhibition of bacterial and fungal growth compared to standard drugs (Akbari et al., 2008).
Diversity-oriented Synthesis
- A study explored the synthesis of various pyrrolo[3,2-d]pyrimidine derivatives with an emphasis on diversifying the pyrimidine nitrogens. These derivatives were synthesized in good yields (Marcotte et al., 2003).
Antitumor Activities Research
- Research on N-(4-chlorophenyl) derivatives has also been conducted in the context of antitumor activities, with some compounds displaying good antitumor activities (Xin, 2012).
Anti-inflammatory and Anticancer Activities
- A study on pyrrolizine-5-carboxamides, which includes N-(4-chlorophenyl) derivatives, explored their impact on anti-inflammatory and anticancer activities. Compounds showed promising activity against cancer cell lines (Gouda et al., 2018).
Synthesis and Reactions
- Several derivatives of N-(4-chlorophenyl) have been synthesized and characterized, with a focus on their reactions and potential as antimicrobial agents (Abdel-Mohsen, 2005).
Wirkmechanismus
Target of Action
Pyridopyrimidines, a class of compounds to which this molecule belongs, are known to interact with several therapeutic targets
Mode of Action
The exact mode of action of this compound is currently unknown. Pyridopyrimidines are known to interact with their targets in a variety of ways, often leading to changes in cellular processes
Biochemical Pathways
Pyridopyrimidines are known to influence several biochemical pathways, depending on their specific targets
Pharmacokinetics
Its degree of lipophilicity, which can influence its ability to diffuse into cells, is mentioned
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c1-12-3-9-15(10-4-12)26-20(28)18-17(24-21(26)29)16(11-25(18)2)19(27)23-14-7-5-13(22)6-8-14/h3-11H,1-2H3,(H,23,27)(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIAFGSHRFYQRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=CC=C(C=C4)Cl)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2367207.png)

![2-Chloro-N-[(1-ethylimidazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2367214.png)



![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2367219.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2367223.png)
![5-Methyl-6-azaspiro[3.5]nonane](/img/structure/B2367225.png)

![Methyl (3S,4aR,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylate;hydrochloride](/img/structure/B2367227.png)

![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate](/img/structure/B2367230.png)